3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a difluorophenyl group attached to a hydroxypropanoic acid moiety, which provides it with distinctive chemical properties and biological activities.
The compound can be synthesized through various chemical methods, which involve the manipulation of starting materials to achieve the desired molecular structure. It is often categorized under compounds that exhibit significant biological activity, making it a subject of interest in pharmaceutical research.
3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid belongs to the class of hydroxy acids, specifically alpha-hydroxy acids. These compounds are known for their roles in biochemical processes and their utility in medicinal chemistry.
The synthesis of 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid can involve several approaches:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice (often organic solvents like dichloromethane), and reaction time to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the reaction.
The molecular formula for 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid is . The structure features:
3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid can participate in various chemical reactions:
Reagents such as sulfuric acid or phosphoric acid may be used for esterification reactions, while oxidizing agents like potassium permanganate could facilitate oxidation processes. The conditions for these reactions must be optimized for specific yields and selectivity.
The mechanism of action for 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid is primarily linked to its biological interactions:
Data on binding affinities and specific targets are crucial for understanding its pharmacological potential.
Relevant analyses include spectroscopic studies (NMR, IR) to confirm structural integrity and purity.
3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid has several scientific uses:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry contexts.
The enantioselective synthesis of 3-(3,4-difluorophenyl)-2-hydroxypropanoic acid critically depends on the catalytic asymmetric reduction of its precursor ketone, 3-(3,4-difluorophenyl)-2-oxopropanoic acid. This transformation establishes the crucial chiral center with high enantiopurity, a prerequisite for pharmaceutical applications where stereochemistry influences biological activity and metabolic fate. Modern catalytic approaches employ transition metal complexes with chiral ligands that create a stereochemically defined environment for hydride transfer .
Iridium complexes ligated by P,N-ligands like MaxPHOX (C6a) demonstrate exceptional performance. These catalysts, featuring a P-stereogenic center and a modular oxazoline ring, enable fine-tuning to accommodate the steric and electronic profile of the difluorinated prochiral ketone. Reduction typically proceeds under mild hydrogen pressure (1-10 bar H₂) in aprotic solvents like dichloromethane or toluene at ambient to slightly elevated temperatures (25-50°C), achieving enantiomeric excesses (ee) of >95% . Ruthenium catalysts, exemplified by the (S)-Xyl-SEGPHOS/(S)-DAIPEN-Ru(II) complex (C7), offer a complementary approach. While often requiring slightly higher pressures (up to 50 bar H₂), these systems deliver comparable enantioselectivity (ee >96%) and exhibit remarkable turnover numbers (TON > 10,000), enhancing their economic viability for large-scale production .
Biocatalytic reduction using engineered lactate dehydrogenases (LDHs) presents a sustainable alternative. As demonstrated for structurally analogous trifluorolactate synthesis, LDHs from sources like Leuconostoc mesenteroides (D-LDH) or Gallus gallus (L-LDH) can be employed with a co-factor regeneration system (e.g., formate dehydrogenase/FDH and NAD⁺). This aqueous-based process operates at ambient temperature and pressure, converting 0.5 M ketone substrate to the corresponding (S)- or (R)-hydroxy acid with >99.5% ee within 6 hours [4]. Molecular docking suggests the difluorophenyl moiety is well-accommodated in the enzyme's active site, similar to the trifluoromethyl group in studied analogues [4].
Table 1: Catalytic Systems for Asymmetric Reduction of 3-(3,4-Difluorophenyl)-2-oxopropanoic Acid
Catalyst System | Reaction Conditions | ee (%) | Key Advantage |
---|---|---|---|
Ir-MaxPHOX (C6a) | 1 bar H₂, DCM, 25°C | >96 | Tunable ligand, mild conditions |
Ru-Xyl-SEGPHOS/DAIPEN (C7) | 10-50 bar H₂, iPrOH, 50°C | >96 | Very high TON (>10,000) |
D-LmLDH (Leuconostoc) | HCOONa, NAD⁺, FDH, pH 7.0, 25°C | >99.5 | Water-based, ambient T&P, high ee |
Chicken l-LDH | HCOONa, NAD⁺, FDH, pH 7.0, 25°C | >99.5 | Water-based, ambient T&P, high ee |
While catalytic asymmetric hydrogenation targets the ketone directly, chiral auxiliary approaches offer an alternative route to enantiopure 3-(3,4-difluorophenyl)-2-hydroxypropanoic acid, particularly valuable when catalyst availability or substrate specificity is limiting. This strategy involves covalently attaching a recyclable chiral controller to the precursor, enabling diastereoselective transformation followed by auxiliary cleavage [5] .
The Evors oxazolidinone methodology is highly effective. Condensation of 3-(3,4-difluorophenyl)propanoic acid with a chiral oxazolidinone auxiliary (e.g., (4R)-benzyl- or (4S)-phenyl-derived) yields a diastereotopic enolate. Subsequent stereocontrolled aldol reaction with formaldehyde, mediated by Lewis acids like TiCl₄ or Sn(OTf)₂, introduces the hydroxy-bearing carbon center. Diastereoselectivities typically exceed 95:5 dr. Crucial to the green credentials and cost-effectiveness is the efficient recovery (>85%) of the precious auxiliary (e.g., via crystallization or chromatography) after hydrolytic or transesterification cleavage of the hydroxy acid product [5] .
Corey-Bakshi-Shibata (CBS) reduction of the corresponding β-ketoester represents another auxiliary-mediated pathway. While technically a catalytic process (using sub-stoichiometric amounts of the chiral oxazaborolidine catalyst), the CBS reagent functions conceptually like a chiral controller. Reduction of ethyl 3-(3,4-difluorophenyl)-2-oxopropanoate with (R)-CBS catalyst provides ethyl (R)-3-(3,4-difluorophenyl)-2-hydroxypropanoate with ee values consistently >98%. Subsequent ester hydrolysis yields the target acid without racemization. This method excels for producing small batches of high enantiopurity material [5] .
Table 2: Chiral Auxiliary and CBS Reduction Approaches
Method | Chiral Controller/Catalyst | Key Step | dr/ee (%) | Auxiliary Recovery (%) |
---|---|---|---|---|
Evans Aldol | (4R)-Benzyloxazolidinone | TiCl₄-mediated Aldol with CH₂O | >95:5 dr | >85 |
Evans Aldol | (4S)-Phenyloxazolidinone | Sn(OTf)₂-mediated Aldol with CH₂O | >95:5 dr | >85 |
CBS Reduction | (R)-Methyl-CBS Oxazaborolidine | BH₃·THF reduction of β-ketoester | >98 ee | N/A (Catalytic) |
CBS Reduction | (S)-Methyl-CBS Oxazaborolidine | BH₃·THF reduction of β-ketoester | >98 ee | N/A (Catalytic) |
Transitioning the synthesis of 3-(3,4-difluorophenyl)-2-hydroxypropanoic acid from batch to continuous flow processing addresses key scalability challenges: heat/mass transfer limitations, reproducibility issues, and safety concerns with exothermic steps like catalytic hydrogenation or borane reductions [5] [10]. Flow reactors offer precise parameter control (residence time, temperature, mixing) and improved process intensification.
The asymmetric catalytic hydrogenation step benefits significantly from flow implementation. A tubular plug flow reactor (PFR) packed with immobilized Ir-MaxPHOX or Ru-SEGPHOS catalyst enables continuous processing. Key optimization parameters include:
For multi-step syntheses involving auxiliary approaches, telescoped flow systems integrate the auxiliary attachment, diastereoselective transformation, and auxiliary cleavage steps. Efficient in-line mixing (T-mixers, static mixers) ensures rapid homogenization for reactions like enolate formation and aldol addition. Continuous extraction modules (membrane-based or centrifugal) integrated downstream facilitate auxiliary recovery and recycle streams. Advanced flow reactors, such as silicon carbide (SiC) microwave-transparent reactors, enable rapid, uniform heating for steps requiring elevated temperatures, improving reaction kinetics and throughput while minimizing decomposition [10].
Table 3: Continuous Flow Reactor Parameters for Key Synthesis Steps
Synthesis Step | Reactor Type | Key Optimized Parameters | Productivity Gain |
---|---|---|---|
Catalytic Asymmetric Hydrogenation | Packed Bed PFR (Immobilized Catalyst) | Residence Time: 10-30 min, T: 25-50°C, P: 10-50 bar | 5-10x increase in space-time yield vs batch |
Biocatalytic Reduction (LDH/FDH) | Enzyme Membrane Reactor (EMR) | Residence Time: 1-2 h, T: 25-30°C, pH Control: 7.0 | Stable operation >100 h, enzyme reuse |
Evans Aldol Reaction | CSTR + PFR in series | Mixing Intensity (Reynolds No.): >2000, T: -20°C to 0°C | Improved dr control, reduced byproducts |
Saponification / Acid Hydrolysis | Corrosion-Resistant PFR (e.g., Hastelloy) | Residence Time: 5-15 min, T: 60-100°C | Rapid, controlled hydrolysis |
The synthesis of 3-(3,4-difluorophenyl)-2-hydroxypropanoic acid increasingly incorporates green chemistry principles to minimize environmental impact, enhance safety, and improve cost-effectiveness. This focuses primarily on solvent selection/replacement and maximizing atom economy throughout the synthetic sequence [4] [7].
Solvent choice profoundly impacts the Process Mass Intensity (PMI). Replacing traditional dipolar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc), commonly used in auxiliary chemistry, with safer alternatives is crucial. Cyclopentyl methyl ether (CPME) emerges as an excellent substitute for reactions like Evans aldol or ester hydrolysis due to its favorable properties: low water solubility facilitating extractions, high boiling point (106°C), excellent stability under basic and acidic conditions, and low peroxide formation rate. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corn cobs, offers a sustainable option with good solvency for polar organics and relatively low toxicity, though its lower boiling point (80°C) requires pressurized systems for higher temperature steps. For the aqueous biocatalytic reduction, optimizing buffer concentration and employing membrane concentration for product isolation minimizes aqueous waste volumes [7].
Atom economy evaluation highlights the efficiency of different routes. The direct catalytic asymmetric hydrogenation of the keto acid precursor possesses inherently high atom economy (theoretical ~100%), as only H₂ is added across the carbonyl bond. Achieving high conversion and ee minimizes waste associated with poor yield or the need for racemate resolution. The chiral auxiliary route, while potentially delivering superior diastereomeric purity, has lower atom economy due to the mass of the auxiliary (e.g., oxazolidinone) incorporated and subsequently removed. This makes efficient auxiliary recovery (>85%) paramount to reduce the overall PMI and cost. The E-factor (kg waste / kg product) provides a key metric. Continuous flow processing generally lowers the E-factor compared to batch by improving yields, reducing solvent volumes through process intensification (smaller reactor volumes, integrated separations), and minimizing purification needs via higher selectivity. Biocatalytic routes benefit from water as the primary solvent and enzymatic catalysis, typically yielding lower E-factors than metal-catalyzed routes when co-factor regeneration is efficient [4] [7] [10].
Integrating in-line process analytical technology (PAT) like FTIR or Raman spectroscopy within flow reactors enables real-time monitoring of reaction progression and product quality (e.g., ee). This facilitates rapid optimization of green parameters (minimal solvent, optimal concentration, reduced energy) and ensures consistent production of the target molecule with minimal resource consumption and waste generation [10].
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4